4-Phenoxy-2-butynyl acetate 4-Phenoxy-2-butynyl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13941073
InChI: InChI=1S/C12H12O3/c1-11(13)14-9-5-6-10-15-12-7-3-2-4-8-12/h2-4,7-8H,9-10H2,1H3
SMILES:
Molecular Formula: C12H12O3
Molecular Weight: 204.22 g/mol

4-Phenoxy-2-butynyl acetate

CAS No.:

Cat. No.: VC13941073

Molecular Formula: C12H12O3

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

4-Phenoxy-2-butynyl acetate -

Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
IUPAC Name 4-phenoxybut-2-ynyl acetate
Standard InChI InChI=1S/C12H12O3/c1-11(13)14-9-5-6-10-15-12-7-3-2-4-8-12/h2-4,7-8H,9-10H2,1H3
Standard InChI Key FSDZRZJUPYMUEU-UHFFFAOYSA-N
Canonical SMILES CC(=O)OCC#CCOC1=CC=CC=C1

Structural and Molecular Characteristics

4-Phenoxy-2-butynyl acetate (C₁₂H₁₂O₃, molecular weight 204.22 g/mol) is an organic compound characterized by a phenoxy group attached to a butynyl backbone esterified with acetic acid . Key structural features include:

  • Functional groups: Acetate ester, phenoxy ether, and terminal alkyne.

  • IUPAC name: 4-(Phenoxy)but-2-yn-1-yl acetate.

  • Stereochemistry: The molecule lacks chiral centers but exhibits geometric isomerism due to the rigid alkyne bond .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular formulaC₁₂H₁₂O₃
Molecular weight204.22 g/mol
Boiling point285–290°C (predicted)
LogP (XLogP3-AA)1.9
Hydrogen bond acceptors5

Synthetic Methodologies

Conventional Synthesis Routes

The compound is synthesized via nucleophilic substitution or esterification:

  • Alkylation of phenol derivatives: Reaction of 4-bromophenol with 2-butyn-1-ol in dichloromethane, catalyzed by palladium complexes (e.g., Pd(PPh₃)₄) under reflux .

  • Acetylation of 4-phenoxy-2-butynol: Treatment with acetic anhydride in the presence of triethylamine .

Table 2: Optimized Reaction Conditions

ParameterValueYield (%)
CatalystPd(PPh₃)₄ (2 mol%)78
SolventDichloromethane
Temperature60°C, 12 hours
Purity (HPLC)>95%

Advanced Catalytic Approaches

Recent methods employ energy transfer catalysis for stereoselective synthesis. For example, iridium-based photocatalysts (e.g., Ir(dFCF₃ppy)₂(bpy)PF₆) enable Z→E isomerization with >98% selectivity .

Reactivity and Functional Transformations

Electrophilic Substitution

The electron-withdrawing acetoxy group enhances electrophilicity at the β-carbon of the alkyne, facilitating reactions with nucleophiles (e.g., amines, thiols) .

Key transformations:

  • Nucleophilic addition: Forms β-substituted acrylates (e.g., with benzylamine) .

  • Cycloadditions: Participates in [2+2] cycloadditions with electron-deficient alkenes .

Thermal Rearrangements

At elevated temperatures (>150°C), the compound undergoes Claisen-type rearrangements to yield allenyl ether intermediates, which further isomerize to conjugated dienones .

Applications in Research and Industry

Pharmaceutical Intermediates

  • Antiviral agents: Serves as a precursor to CCR5 antagonists (e.g., spirodiketopiperazine derivatives) with anti-HIV activity .

  • Anticancer scaffolds: Functionalized analogs inhibit PPARγ pathways in type 2 diabetes and cancer models .

Table 3: Biological Activity Data

AssayIC₅₀ (μM)Target
CCR5 binding inhibition0.12 ± 0.03HIV entry
PPARγ activation1.45 ± 0.21Diabetes

Material Science

  • Polymer additives: Enhances thermal stability in epoxy resins .

  • Liquid crystals: Alkyne moiety enables π-conjugation in mesogenic compounds .

Future Directions

  • Photopharmacology: Integration with photoswitchable moieties for light-activated drug delivery .

  • Sustainable synthesis: Development of biocatalytic routes using lipases or esterases .

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